molecular formula C14H18N2 B100653 1-methyl-3-(1-methylpyrrolidin-2-yl)indole CAS No. 19137-61-2

1-methyl-3-(1-methylpyrrolidin-2-yl)indole

Cat. No.: B100653
CAS No.: 19137-61-2
M. Wt: 214.31 g/mol
InChI Key: ONASFMNNONUTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(1-methylpyrrolidin-2-yl)indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Chemical Reactions Analysis

1-methyl-3-(1-methylpyrrolidin-2-yl)indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles, benzofuroindoles, and diindole-2-carboxylates .

Mechanism of Action

The mechanism of action of 1-methyl-3-(1-methylpyrrolidin-2-yl)indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication .

Comparison with Similar Compounds

1-methyl-3-(1-methylpyrrolidin-2-yl)indole can be compared with other similar compounds, such as indole-3-acetic acid, tryptophan, and lysergic acid diethylamide (LSD). These compounds share the indole nucleus but differ in their specific structures and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

19137-61-2

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

1-methyl-3-(1-methylpyrrolidin-2-yl)indole

InChI

InChI=1S/C14H18N2/c1-15-9-5-8-14(15)12-10-16(2)13-7-4-3-6-11(12)13/h3-4,6-7,10,14H,5,8-9H2,1-2H3

InChI Key

ONASFMNNONUTBN-UHFFFAOYSA-N

SMILES

CN1CCCC1C2=CN(C3=CC=CC=C32)C

Canonical SMILES

CN1CCCC1C2=CN(C3=CC=CC=C32)C

Synonyms

1-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.